molecular formula C18H23N5O3 B609736 1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)- CAS No. 1268881-20-4

1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-

Cat. No. B609736
CAS RN: 1268881-20-4
M. Wt: 357.4 g/mol
InChI Key: ACSQLTBPYZSGBA-GMXVVIOVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Olorinab has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Olorinab exerts its effects by acting as a potent and selective agonist of the cannabinoid receptor type 2 . This receptor is primarily found in peripheral tissues and is involved in modulating pain and inflammation. By activating this receptor, olorinab reduces visceral hypersensitivity and pain associated with gastrointestinal disorders . The molecular targets and pathways involved include the cannabinoid receptor type 2 and its associated signaling pathways.

Biochemical Analysis

Biochemical Properties

Olorinab has been shown to interact with the cannabinoid CB 2 receptor . As a potent and selective agonist of this receptor, it can bind to it and activate it, leading to a series of biochemical reactions within the cell

Cellular Effects

Olorinab has been found to have significant effects on various types of cells and cellular processes. For instance, it has been shown to reduce visceral hypersensitivity in animal models of inflammatory bowel disease (IBD) and irritable bowel syndrome (IBS), but not in healthy controls . This suggests that Olorinab influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Olorinab involves its interaction with the cannabinoid CB 2 receptor . As a potent and selective agonist, Olorinab binds to this receptor and activates it, leading to changes in cell signaling and potentially gene expression . The exact details of these molecular interactions and their downstream effects are still being researched.

Temporal Effects in Laboratory Settings

In a phase 2a study, patients with quiescent to mildly active Crohn’s disease received Olorinab for 8 weeks . The study found that Olorinab was well-tolerated and led to an improvement in abdominal pain scores . This suggests that Olorinab has a stable effect over time in a laboratory setting.

Dosage Effects in Animal Models

In animal models, Olorinab has been shown to reduce visceral hypersensitivity The effects of different dosages of Olorinab in these models are still being studied

Metabolic Pathways

As a cannabinoid CB 2 receptor agonist, it is likely that Olorinab interacts with enzymes and cofactors involved in the metabolism of cannabinoids

Transport and Distribution

As a cannabinoid CB 2 receptor agonist, it is likely that Olorinab interacts with transporters or binding proteins that are involved in the movement of cannabinoids within the cell

Subcellular Localization

As a cannabinoid CB 2 receptor agonist, it is likely that Olorinab is localized to the same areas of the cell as the CB 2 receptor

Chemical Reactions Analysis

Olorinab undergoes various chemical reactions, primarily involving its interaction with cannabinoid receptors. The types of reactions it undergoes include:

    Oxidation: Olorinab can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur under specific conditions, altering the functional groups present in the compound.

    Substitution: Substitution reactions may involve the replacement of certain functional groups with others, depending on the reagents and conditions used.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

properties

IUPAC Name

(2S,4S)-N-[(2S)-1-hydroxy-3,3-dimethylbutan-2-yl]-9-(4-oxidopyrazin-4-ium-2-yl)-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O3/c1-18(2,3)13(9-24)20-17(25)15-12-7-10-6-11(10)16(12)23(21-15)14-8-22(26)5-4-19-14/h4-5,8,10-11,13,24H,6-7,9H2,1-3H3,(H,20,25)/t10-,11-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSQLTBPYZSGBA-GMXVVIOVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)C1=NN(C2=C1CC3C2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](CO)NC(=O)C1=NN(C2=C1C[C@H]3[C@@H]2C3)C4=NC=C[N+](=C4)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1268881-20-4
Record name (4aS,5aS)-4,4a,5,5a-Tetrahydro-N-[(1S)-1-(hydroxymethyl)-2,2-dimethylpropyl]-1-(4-oxido-2-pyrazinyl)-1H-cyclopropa[4,5]cyclopenta[1,2-c]pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1268881-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olorinab [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1268881204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olorinab
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14998
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name OLORINAB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/581F7DFA9B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Reactant of Route 2
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Reactant of Route 3
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Reactant of Route 4
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Reactant of Route 5
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-
Reactant of Route 6
1H-Cyclopropa(4,5)cyclopenta(1,2-c)pyrazole-3-carboxamide, 4,4a,5,5a-tetrahydro-N-((1S)-1-(hydroxymethyl)-2,2-dimethylpropyl)-1-(4-oxido-2-pyrazinyl)-, (4aS,5aS)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.